molecular formula C8H17NO B566998 (R)-3-(tert-butyl)morpholine CAS No. 1286768-66-8

(R)-3-(tert-butyl)morpholine

Cat. No. B566998
CAS RN: 1286768-66-8
M. Wt: 143.23
InChI Key: YGBCOMFKPPSDAN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(tert-butyl)morpholine” is a derivative of morpholine . Morpholine is an important building block for rubber chemicals and finds a multitude of applications in other industries. It is used as an intermediate for water treatment, the production of pharmaceutical and agrochemical products as well as optical brighteners .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The reaction sequence for synthesis of tert-butanol from methyl propane is based on the retrosynthetic analysis .


Molecular Structure Analysis

The molecular formula of “®-3-(tert-butyl)morpholine” is C10H19NO4 . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The molecular weight of “®-3-(tert-butyl)morpholine” is 217.26216 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

The tert-butyl group (t-Bu) in ®-3-(tert-butyl)morpholine plays a crucial role in organic synthesis. Chemists utilize it as a protecting group for amines, alcohols, and carboxylic acids. By selectively blocking specific functional groups during reactions, researchers can achieve desired transformations without affecting other parts of the molecule .

Biodegradation Pathways and Environmental Chemistry

Understanding the fate of organic compounds in the environment is essential. The tert-butyl moiety is often found in pesticides, pharmaceuticals, and industrial chemicals. Investigating its biodegradation pathways helps assess environmental impact and design more sustainable molecules .

Drug Design and Medicinal Chemistry

Researchers explore ®-3-(tert-butyl)morpholine derivatives for drug development. The t-Bu group influences drug stability, solubility, and pharmacokinetics. By modifying this scaffold, scientists create novel compounds with improved bioavailability and therapeutic properties .

Catalysis and Late-Stage Functionalization

Late-stage hydroxylation at tert-butyl sites is an emerging area. Scientists have demonstrated hydroxylation reactions on densely functionalized molecules, including pharmaceutical intermediates. Harnessing tert-butyl as a functional group enables strategic synthetic planning for complex structures .

Materials Science and Polymer Chemistry

The tert-butyl group affects polymer properties. Incorporating ®-3-(tert-butyl)morpholine units into polymer chains can enhance mechanical strength, thermal stability, and resistance to degradation. These polymers find applications in coatings, adhesives, and drug delivery systems .

Biomedical Applications: mRNA Vaccine Delivery

Recent research highlights the use of charge-altering releasable transporters containing the tert-butyl group. These carriers efficiently deliver mRNA vaccines, such as SARS-CoV-2 vaccines, inducing neutralizing antibodies and T cell memory .

Mechanism of Action

The tert-butyl group has a unique reactivity pattern due to its crowded nature. This is highlighted by summarising characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways . The Boc deprotection mechanism using trifluoroacetic acid (TFA) is also relevant .

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described . This suggests potential future directions for the use of “®-3-(tert-butyl)morpholine” in various industries.

properties

IUPAC Name

(3R)-3-tert-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBCOMFKPPSDAN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693469
Record name (3R)-3-tert-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286768-66-8
Record name (3R)-3-tert-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.